3-[2-(Pyridin-4-yl)ethyl]pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 200.24 g/mol. This compound features a pyridine ring connected to an ethyl group that is further substituted with another pyridine ring, making it a member of the pyridine derivatives family. Pyridine derivatives are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
This compound is classified as an organic nitrogen compound, specifically a pyridine derivative. Pyridines are aromatic heterocyclic compounds that contain one nitrogen atom in the ring structure, contributing to their unique chemical properties.
The synthesis of 3-[2-(Pyridin-4-yl)ethyl]pyridine can be achieved through several methods, primarily involving the reaction of pyridine derivatives with ethyl halides or through coupling reactions.
The reaction conditions typically include:
3-[2-(Pyridin-4-yl)ethyl]pyridine can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 3-[2-(Pyridin-4-yl)ethyl]pyridine primarily involves its interactions with biological targets. Pyridine derivatives often act as ligands for various receptors or enzymes, influencing biological pathways.
3-[2-(Pyridin-4-yl)ethyl]pyridine has several scientific applications:
Pyridine derivatives constitute a cornerstone of modern drug design, representing ~18% of FDA-approved nitrogen-containing heterocyclic pharmaceuticals. Among these, bipyridyl systems—featuring two pyridine rings—exhibit enhanced pharmacological profiles due to their improved hydrogen-bonding capacity, solubility, and conformational stability. The specific compound 3-[2-(Pyridin-4-yl)ethyl]pyridine exemplifies an advanced bipyridyl scaffold where two pyridin-4-yl groups are connected via an ethylene linker. This configuration balances molecular rigidity and flexibility, enabling optimal target engagement. Historically, pyridine-based drugs like isoniazid (anti-tubercular) and nifedipine (antihypertensive) laid the foundation for this chemotype, but contemporary research focuses on engineered variants with tailored linkers to augment bioactivity and pharmacokinetics [5] [3].
The 3-[2-(Pyridin-4-yl)ethyl]pyridine template exemplifies a strategic molecular architecture in which two pyridin-4-yl groups are spatially separated by a two-carbon chain. This design confers three key advantages:
Enhanced Hydrogen Bonding Networks: Each pyridine nitrogen acts as a hydrogen bond acceptor, enabling simultaneous interactions with complementary residues in biological targets. For example, in kinase inhibitors, this bipyridyl motif anchors the compound to the ATP-binding site through dual H-bonding with hinge region residues [1].
Improved Solubility Profiles: Pyridine’s basic nitrogen (pKa ~5.2) enhances water solubility at physiological pH compared to phenyl analogs. This property is critical for oral bioavailability, as evidenced by Caco-2 permeability values >30 × 10⁻⁵ cm/min for derivatives like 2-((pyridin-4-yl)ethyl)pyridine-based VEGFR-2 inhibitors [1].
Conformational Restriction: The ethylene linker provides sufficient flexibility for target adaptation while minimizing entropic penalties upon binding. Docking studies reveal that the extended conformation optimally positions both pyridine rings in deep hydrophobic pockets of enzymes like acetylcholinesterase or kinase domains [4] [8].
Table 1: Therapeutic Applications of Bipyridyl Compounds with Ethylene Linkers
Compound Class | Biological Target | Key Structural Feature | Activity |
---|---|---|---|
VEGFR-2 Inhibitors | Kinase domain | 2-((Pyridin-4-yl)ethyl)pyridine | IC₅₀ < 100 nM [1] |
Anti-Alzheimer Agents | Acetylcholinesterase | Bis-thiazole-pyridine hybrids | Dual-site binding [4] |
TASK-3 Channel Blockers | K₂P channels | Pyrazolo[3,4-b]pyridines | IC₅₀ ≈ 30 μM [6] |
The development of pyridine-based drugs has progressed through three distinct eras:
Natural Product Inspiration (Pre-1950s): Early pyridine drugs emerged from natural alkaloids (e.g., nicotine, trigonelline) and vitamins (niacin). Isoniazid’s discovery in 1952 marked the first synthetic pyridine-based pharmaceutical, revolutionizing tuberculosis treatment by inhibiting mycolic acid synthesis [5].
Dihydropyridine Era (1960s–1990s): The introduction of nifedipine in 1967 established 1,4-dihydropyridines as calcium channel blockers. This period emphasized the redox versatility of the dihydropyridine ring, which could undergo metabolic conversion to pyridine forms [5].
Bipyridyl Renaissance (2000s–Present): Advances in synthetic methodology enabled precise linker engineering. Modern techniques like microwave-assisted cyclocondensation and zeolite-catalyzed multicomponent reactions now allow efficient construction of unsymmetrical bipyridyls such as 3-[2-(Pyridin-4-yl)ethyl]pyridine [3] [10]. Crucially, the pyridine→dihydropyridine interconversion remains exploitable for prodrug strategies, as seen in NAD+/NADH cofactors [5].
Table 2: Milestones in Pyridine-Based Drug Development
Decade | Representative Drug | Therapeutic Area | Structural Innovation |
---|---|---|---|
1950s | Isoniazid | Anti-tubercular | Pyridine-4-carboxamide |
1960s | Nifedipine | Cardiovascular | 1,4-Dihydropyridine |
1980s | Tacrine | Alzheimer’s | Aminoacridine-pyridine hybrid |
2000s | Vatalanib™ (PTK787) | Antiangiogenic | Bipyridyl with ethylene linker |
2020s | Bis-thiazole-pyridines | Neurodegenerative diseases | Multi-heterocyclic bipyridyl systems [4] |
The ─CH₂─CH₂─ spacer in 3-[2-(Pyridin-4-yl)ethyl]pyridine is a critical determinant of bioactivity, serving three primary functions:
Optimal Distance Bridging: Molecular modeling confirms that the 4.9–5.2 Å distance between pyridyl nitrogen atoms matches the spatial separation of key residues in VEGFR-2’s active site. This precise positioning enables simultaneous hydrogen bonding with Cys919 and Glu885, enhancing kinase inhibition potency by >10-fold compared to methylene-linked analogs [1] [8].
Metabolic Stability: Ethylene linkers resist oxidative cleavage better than longer alkyl chains. In Caco-2 assays, derivatives with ─CH₂─CH₂─ maintain >85% integrity after 4 hours, whereas propylene-linked counterparts show <60% stability due to β-oxidation susceptibility [1].
Conformational Dynamics: NMR studies reveal that the ethylene linker adopts a gauche conformation in aqueous solutions, positioning the pyridine rings for optimal membrane penetration. This conformation reduces polar surface area (PSA ≈ 25 Ų) compared to rigid aromatic linkers, facilitating blood-brain barrier penetration in neuroactive derivatives [4] [7].
Table 3: Impact of Linker Length on Bipyridyl Compound Properties
Linker Type | Representative Structure | VEGFR-2 IC₅₀ (nM) | Caco-2 Papp (×10⁻⁵ cm/min) |
---|---|---|---|
Methylene (─CH₂─) | 4-(Pyridin-4-ylmethyl)pyridine | 320 ± 12 | 18.2 ± 1.5 |
Ethylene (─CH₂CH₂─) | 3-[2-(Pyridin-4-yl)ethyl]pyridine | 42 ± 3 | 32.7 ± 2.1 |
Propylene (─CH₂CH₂CH₂─) | 4-(3-Pyridin-4-ylpropyl)pyridine | 210 ± 15 | 24.9 ± 1.8 |
Data derived from VEGFR-2 inhibitor optimization studies [1] [8]
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4